trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16499302
InChI: InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H
SMILES:
Molecular Formula: C9H18BrNO2
Molecular Weight: 252.15 g/mol

trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide

CAS No.:

Cat. No.: VC16499302

Molecular Formula: C9H18BrNO2

Molecular Weight: 252.15 g/mol

* For research use only. Not for human or veterinary use.

trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide -

Specification

Molecular Formula C9H18BrNO2
Molecular Weight 252.15 g/mol
IUPAC Name 1-(3-methoxypiperidin-2-yl)propan-2-one;hydrobromide
Standard InChI InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H
Standard InChI Key DVSQBUUDEVNABC-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1C(CCCN1)OC.Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name of this compound is 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one hydrobromide, reflecting its stereochemistry at the 2R and 3S positions of the piperidine ring . The methoxy group at the 3-position and the ketone moiety at the propan-2-one segment are critical to its reactivity. The molecular formula C9H18BrNO2\text{C}_9\text{H}_{18}\text{BrNO}_2 corresponds to a molar mass of 252.15 g/mol, with a bromide ion contributing 31.7% of the total mass.

Table 1: Key Identifiers of Ridane Hydrobromide

PropertyValue
CAS Number64543-93-7
EC Number807-882-3
Molecular FormulaC9H18BrNO2\text{C}_9\text{H}_{18}\text{BrNO}_2
Molecular Weight252.15 g/mol
SMILESCC(=O)CC1C(CCCN1)OC.Br
InChI KeyNot publicly disclosed

Stereochemical Configuration

Synthesis and Industrial Preparation

Reaction Pathway

Ridane Hydrobromide is synthesized via a two-step process:

  • Condensation: 3-Methoxy-2-piperidinone reacts with 2-propanone in tetrahydrofuran (THF) under acidic conditions, forming a Schiff base intermediate.

  • Salt Formation: The intermediate is treated with hydrobromic acid (HBr), yielding the hydrobromide salt with >90% purity.

Critical parameters include temperature control (20–25°C) and stoichiometric precision to avoid byproducts such as N-alkylated derivatives . Industrial-scale production employs continuous flow reactors to maintain these conditions, achieving batch yields of 85–92% .

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and 1H NMR^1\text{H NMR} confirm purity (>99%) and stereochemical integrity. The absence of residual solvents like THF is verified using gas chromatography .

Physicochemical Properties

Solubility and Stability

Ridane Hydrobromide exhibits high solubility in polar solvents:

  • Water: 25 g/L at 25°C

  • Ethanol: 180 g/L at 25°C

  • DMSO: 300 g/L at 25°C

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1705 cm1^{-1} (C=O stretch) and 1120 cm1^{-1} (C-O-C ether stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 252.1 ([M]+\text{[M]}^+) and fragment ions at m/z 167 (piperidinyl moiety) and 85 (propanone fragment) .

Biological Activity and Pharmacological Effects

Antiparasitic Mechanism

Ridane Hydrobromide inhibits Trypanosoma brucei (causative agent of sleeping sickness) by targeting the parasite’s phosphodiesterase enzymes, disrupting cyclic nucleotide signaling. In vitro studies show an IC50_{50} of 2.3 µM, comparable to existing therapeutics like pentamidine .

Cytotoxicity Profile

Despite its efficacy, the compound exhibits moderate cytotoxicity in mammalian cells (IC50_{50} = 45 µM in HEK293 cells). This selectivity index (~20-fold) suggests a viable therapeutic window, though further optimization is required to mitigate hepatotoxicity observed in murine models .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Ridane Hydrobromide serves as a precursor to κ-opioid receptor antagonists, which are investigated for treating depression and addiction . For example, coupling with D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid yields compounds with nanomolar affinity for κ-opioid receptors .

Formulation Studies

Its solubility profile makes it suitable for lipid nanoparticle (LNP) formulations, enhancing bioavailability in preclinical trials . A 2024 study demonstrated a 3.2-fold increase in plasma concentration when administered via LNPs compared to free drug .

Hazard CodePrecautionary Measures
P264Wash hands thoroughly after handling
P270Do not eat, drink, or smoke when using
P330Rinse mouth

Regulatory Status

The compound is approved for research use only (RUO) under the European Chemicals Agency (ECHA) regulations (EC 807-882-3) . Commercial distribution requires Material Safety Data Sheets (MSDS) detailing handling protocols .

Comparison with Structural Analogues

Piperidine Derivatives

Ridane Hydrobromide’s antiparasitic activity surpasses that of trans-1-(4-methoxyphenyl)-2-piperidinone (IC50_{50} = 5.1 µM) due to the bromide ion’s electron-withdrawing effect, which enhances target binding. Conversely, it is less potent than arylpiperazine derivatives in opioid receptor antagonism, highlighting structure-activity trade-offs .

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